molecular formula C19H22N2O4 B11554160 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554160
M. Wt: 342.4 g/mol
InChI Key: OPQDSYNUDSIJST-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes both phenoxy and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-ethoxy-4-hydroxybenzaldehyde.

    Formation of Intermediate: The 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.

    Hydrazide Formation: The 2-(2,6-dimethylphenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Final Condensation: The hydrazide is then condensed with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and proteins, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)acetic acid
  • 2-(2,6-dimethylphenoxy)ethylamine

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy and hydrazide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O4/c1-4-24-17-10-15(8-9-16(17)22)11-20-21-18(23)12-25-19-13(2)6-5-7-14(19)3/h5-11,22H,4,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

OPQDSYNUDSIJST-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.